Ponatinib D8 -

Ponatinib D8

Catalog Number: EVT-3163160
CAS Number:
Molecular Formula: C29H27F3N6O
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ponatinib-d8 is intended for use as an internal standard for the quantification of ponatinib by GC- or LC-MS. Ponatinib is an orally bioavailable Bcr-Abl tyrosine kinase inhibitor (IC50 = 0.37 nM). It inhibits the tyrosine kinase inhibitor-resistant mutant Bcr-AblT315I (IC50 = 2 nM), as well as Bcr-AblQ252H, Bcr-AblY253F, Bcr-AblM351T, and Bcr-AblH396P mutants (IC50s = 0.44, 0.3, 0.3, and 0.34 nM, respectively). It is selective for Bcr-Abl and these mutants over the insulin receptor, IGF-1R, Aurora A kinase, and Cdk2/cyclin E but does inhibit the receptor tyrosine kinases c-Src, VEGF receptor 2 (VEGFR2), FGFR1, and PDGFRα (IC50s = 5.4, 1.5, 2.2, and 1.1 nM, respectively). Ponatinib inhibits proliferation of Ba/F3 cells expressing native (IC50 = 0.5 nM) or mutant Bcr-Abl (IC50s = 0.5-36 nM) and induces apoptosis. It reduces tumor growth in a Ba/F3 Bcr-AblT315I mouse xenograft model when administered at doses ranging from 10 to 30 mg/kg. Formulations containing ponatinib have been used in the treatment of chronic-, accelerated-, or blast-phase chronic myeloid leukemia (CML), T315I-positive CML, or T315I-positive Philadelphia-chromosome positive acute lymphoblastic leukemia (Ph+ ALL).

Source and Classification

Ponatinib was originally developed by ARIAD Pharmaceuticals and is classified as a small molecule drug. It is specifically designed to inhibit the activity of BCR-ABL, a fusion protein that results from chromosomal translocation and is implicated in the pathogenesis of chronic myeloid leukemia. The compound's chemical structure allows it to bind effectively to the ATP-binding site of the BCR-ABL kinase, thus blocking its activity.

Synthesis Analysis

The synthesis of ponatinib involves several key steps, utilizing various chemical reactions:

  1. Starting Material: The synthesis begins with imidazo[1,2-b]pyridazine as a primary raw material.
  2. Halogenation: This compound undergoes halogenation using N-halogenated succinimide to produce 3-halogenated imidazo[1,2-b]pyridazine.
  3. Formation of Ethynyl Derivative: A reaction between 3-iodo-4-R-benzoate and trimethylsilyl acetylene results in 4-R-3-trimethylsilylethynyl benzoate, which is then deprotected to yield 3-ethynyl-R-benzonate.
  4. Coupling Reactions: The next step involves coupling the 3-halogenated imidazo[1,2-b]pyridazine with the ethynyl derivative to form an intermediate compound.
  5. Final Coupling: The final product, ponatinib, is obtained by reacting this intermediate with 4-((4-methylpiperazine-1-yl)methylene)-3-trifluoromethyl phenylamine under basic conditions.

This synthetic route is characterized by its simplicity, high yield, and mild reaction conditions, making it suitable for industrial production .

Molecular Structure Analysis

Ponatinib has a complex molecular structure characterized by several functional groups that enhance its binding affinity to the BCR-ABL kinase. The molecular formula for ponatinib is C24H26F3N5O, and its structure includes:

  • Aromatic Rings: These provide stability and facilitate π-stacking interactions with the target protein.
  • Ethynyl Linker: This component is crucial for interacting with the kinase domain.
  • Piperazine Moiety: This part enhances solubility and bioavailability.

Crystallographic studies have shown that ponatinib adopts a specific conformation that optimizes its interaction with BCR-ABL, particularly in the presence of mutations like T315I .

Chemical Reactions Analysis

Ponatinib participates in various chemical reactions primarily related to its pharmacological activity:

  1. Kinase Inhibition: Ponatinib inhibits BCR-ABL by binding to its active site, preventing substrate phosphorylation.
  2. Metabolism: The drug undergoes metabolic transformations primarily in the liver, where it is converted into several metabolites, including AP24600 through amide hydrolysis .
  3. Interaction with Other Kinases: Ponatinib also shows activity against other kinases involved in cancer signaling pathways, which may lead to off-target effects but also potential therapeutic benefits.

These reactions are critical for understanding both the efficacy and safety profile of ponatinib .

Mechanism of Action

Ponatinib acts as a selective inhibitor of BCR-ABL tyrosine kinase by binding to both the active (DFG-in) and inactive (DFG-out) conformations of the enzyme. This dual binding capability allows ponatinib to effectively inhibit various mutant forms of BCR-ABL that confer resistance to other inhibitors like imatinib.

The mechanism involves:

  • Binding Affinity: Ponatinib's design facilitates strong interactions with key residues within the ATP-binding pocket.
  • Inhibition of Phosphorylation: By blocking ATP access to BCR-ABL, ponatinib prevents phosphorylation of downstream signaling molecules involved in cell proliferation and survival .

This mechanism underscores ponatinib's utility in treating resistant forms of leukemia.

Physical and Chemical Properties Analysis

Ponatinib exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in acidic conditions compared to neutral pH, which influences its formulation as an oral medication.
  • Stability: Ponatinib demonstrates good stability under standard storage conditions.
  • Particle Size Distribution: The drug consists of particles ranging from 1 to 30 micrometers in size, which affects its dissolution profile .

These properties are essential for ensuring effective delivery and absorption when administered clinically.

Applications

Ponatinib is primarily used in oncology for treating chronic myeloid leukemia and acute lymphoblastic leukemia that are resistant to other therapies. Its ability to target multiple mutations makes it a valuable option for patients who have failed previous treatments.

Properties

Product Name

Ponatinib D8

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C29H27F3N6O

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2

InChI Key

PHXJVRSECIGDHY-DHNBGMNGSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.